molecular formula C20H20N4O4 B5538408 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide

Cat. No. B5538408
M. Wt: 380.4 g/mol
InChI Key: LDLHUHKFSQETAY-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide is 380.14845513 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The study by Su et al. (1986) details the synthesis of 5-deaza analogues of aminopterin and folic acid, showcasing a methodological approach that could potentially be applicable to the synthesis of complex molecules including N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide. The synthesized compounds showed significant anticancer activity in vitro and in vivo, indicating the potential utility of such compounds in therapeutic applications (Su et al., 1986).

Antimicrobial Applications

Another aspect of research involves antimicrobial activities of pyrimidinone and oxazinone derivatives, as demonstrated by Hossan et al. (2012). Their work focused on using citrazinic acid as a starting material to synthesize compounds with good antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid. This suggests that derivatives of N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide could potentially be explored for antimicrobial properties (Hossan et al., 2012).

Innovative Synthesis Approaches

Research by Altalbawy (2013) on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, and fused thieno[2,3-b]pyridine derivatives highlights innovative approaches to synthesizing compounds that might share structural similarities with N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide. These compounds exhibited promising antimicrobial properties, suggesting potential research avenues for similar compounds in antimicrobial applications (Altalbawy, 2013).

Structural and Chemical Studies

Further structural and chemical studies on related compounds provide insights into the complex chemistry involved in the synthesis of such molecules, potentially guiding future research on N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide and its derivatives. For instance, the work by Petrova et al. (2009) on the rapid conversion of API hydrates to anhydrous forms in aqueous media sheds light on the stability and transformation of pharmaceutical compounds, which could be relevant for understanding the physical properties of similar compounds (Petrova et al., 2009).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-6-7-17(28-12)15-10-23(11-16(15)22-13(2)25)19(26)14-9-21-18-5-3-4-8-24(18)20(14)27/h3-9,15-16H,10-11H2,1-2H3,(H,22,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHUHKFSQETAY-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)C3=CN=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CN=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide

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